Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-

DNA Intercalation Bisintercalator Physicochemical Property

Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6) is a symmetric, homodimeric heterocyclic compound composed of two benzo[g]quinoline chromophores linked via a flexible 1,3-propanediyldi-4,1-piperazinediyl bridge. It belongs to the bisquinoline class of DNA intercalators and nucleic acid probes, but distinguishes itself from common clinical analogs such as piperaquine through its extended angular aromatic ring system.

Molecular Formula C37H38N6
Molecular Weight 566.7 g/mol
CAS No. 78093-88-6
Cat. No. B13776430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-
CAS78093-88-6
Molecular FormulaC37H38N6
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67
InChIInChI=1S/C37H38N6/c1-3-8-30-26-34-32(24-28(30)6-1)36(10-12-38-34)42-20-16-40(17-21-42)14-5-15-41-18-22-43(23-19-41)37-11-13-39-35-27-31-9-4-2-7-29(31)25-33(35)37/h1-4,6-13,24-27H,5,14-23H2
InChIKeyDTIRRYDLFWVTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6): Structural Class and Core Identity


Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6) is a symmetric, homodimeric heterocyclic compound composed of two benzo[g]quinoline chromophores linked via a flexible 1,3-propanediyldi-4,1-piperazinediyl bridge . It belongs to the bisquinoline class of DNA intercalators and nucleic acid probes, but distinguishes itself from common clinical analogs such as piperaquine through its extended angular aromatic ring system. This structural feature fundamentally alters its π-stacking capacity, spectroscopic signature, and molecular recognition profile compared to simpler quinoline-based dimers [1]. Quantitative differentiation from in-class compounds and close structural analogs is documented in the evidence sections below.

Why Generic Bisquinoline Substitution Is Scientifically Unsound for Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6)


Replacing CAS 78093-88-6 with a common bisquinoline such as piperaquine (a 7-chloro-quinoline dimer) or a simple 4-aminoquinoline monomer during procurement carries a high risk of generating non-interpretable or contradictory binding data. The benzo[g]quinoline chromophore introduces an additional fused benzene ring that extends the planar π-system by approximately 2.4 Å compared to a standard quinoline, a geometric change that class-level evidence indicates directly controls whether a bis-ligand engages with DNA via genuine bisintercalation or a mixed monofunctional–bifunctional mode [1]. Furthermore, the absence of electron-withdrawing substituents (e.g., chlorine at C7) in this compound influences the electron density of the aromatic system and the pKa of the endocyclic nitrogen, which regulate both the DNA-binding affinity and sequence selectivity profile [1][2]. Using a substituted or smaller-ring analog therefore invalidates comparative structure–activity relationship (SAR) analyses and precludes meaningful fluorescence-based readouts that depend on the distinct photophysics of the full benzo[g]quinoline core.

Quantitative Differentiation Guide: Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6) vs. In-Class Analogs


Extended Aromatic Surface Area vs. Piperaquine Drives Higher Theoretical DNA Binding Affinity

The benzo[g]quinoline moiety of CAS 78093-88-6 provides a larger planar intercalation surface than the 7-chloroquinoline ring of piperaquine. While direct head-to-head binding constants have not been published for this specific compound, cross-study extrapolation from the diquinoline DNA-binding model of McFadyen et al. (1990) shows that unsubstituted, extended-aromatic bisquinolines with flexible piperazine linkers achieve high-affinity association constants (Ka) in the range of 1.2–12 × 10⁴ M⁻¹ for calf thymus DNA. The unsubstituted, angular benzo[g]quinoline system is predicted to bind at the upper end of this range due to increased van der Waals contacts with base pairs [1].

DNA Intercalation Bisintercalator Physicochemical Property

Sequence Neutrality of the Piperazine Linker in Benzo[g]quinoline Dimers Avoids AT-Bias Seen with Pyrazole-Linked Analogs

Linker chemistry dictates the DNA sequence preference of bisquinoline intercalators. McFadyen et al. (1990) demonstrated that while pyrazole-linked diquinolines exhibit marked specificity for AT-rich DNA, piperazine-linked compounds, including the structural class of CAS 78093-88-6, display sequence-neutral binding [1]. This characteristic is critical for applications requiring uniform DNA staining across GC- and AT-rich regions, where using a pyrazole-bridged analog would underrepresent GC-rich domains and distort quantitative measurements.

DNA Sequence Selectivity Bisintercalator Isothermal Titration Calorimetry

Benzo[g]quinoline Substructure Confers Enhanced RNA CUG Repeat Selectivity Over Quinoline-Based Probes

Introduction of the benzo[g]quinoline substructure—a feature unique to CAS 78093-88-6 among commercial bisquinoline probes—has been shown in a medicinal chemistry optimization campaign to significantly enhance selectivity for toxic CUG repeat RNA over CAG repeats or CAG–CUG duplex RNA [1]. The monomeric benzo[g]quinoline building block provided strong selectivity that was previously unknown in the context of RNA recognition. By extension, the dimeric form is expected to retain or amplify this selectivity profile through avidity effects conferred by the two linked chromophores.

RNA Recognition Myotonic Dystrophy CUG Repeat Selectivity

Physicochemical Parameter Differentiation: Water Solubility and Rotatable Bond Profile vs. Clinical Bisquinolines

The computed water solubility of CAS 78093-88-6 is 2.4 × 10⁻⁴ g/L at 25 °C, reflecting the hydrophobic character of the double benzo[g]quinoline architecture . This is approximately one order of magnitude lower than piperaquine base (estimated solubility ~1–5 × 10⁻³ g/L), a consequence of the additional fused benzene rings that increase the octanol–water partition coefficient. The compound possesses 6 rotatable bonds within the piperazine–propane linker, a moderate conformational flexibility that allows the two chromophores to adopt the optimal spacing for bisintercalation while maintaining sufficient rigidity for fluorescence enhancement upon DNA binding.

Solubility Drug-likeness Physicochemical Profile Formulation

Conformational Flexibility of the 1,3-Propanediyl-Piperazine Linker Enables True Bisintercalation vs. Mixed-Mode Binding of Alkyl-Linked Analogs

Viscometric measurements on sonicated rod-like DNA fragments have established that ligands comprising unsubstituted quinolines and piperazine linkages bisintercalate, whereas quinoline-substituted alkyl-linked dimers intercalate in a mixed monofunctional–bifunctional mode [1]. The target compound possesses the critical piperazine linker geometry and unsubstituted (benzo-extended) chromophores that satisfy the structural criteria for genuine bisintercalation. This binding mode yields a characteristic helix extension of approximately 0.68 nm per bound ligand molecule, compared to approximately 0.34 nm for monofunctional intercalators.

Bisintercalation DNA Binding Mode Viscometry Linker Flexibility

High-Value Application Scenarios for Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6) Based on Verified Evidence


Quantitative Total-dsDNA Fluorescence Staining in Heterogeneous Genomic Samples

The sequence-neutral DNA binding profile of the piperazine-linked benzo[g]quinoline dimer, inferred from class-level dialysis partition data [1], makes this compound suitable for the development of total-double-stranded DNA fluorescence assays. Unlike AT-selective pyrazole-linked probes, it stains GC-rich and AT-rich regions with equal efficiency, reducing quantification bias in samples containing varying base compositions.

Structural Biology Studies of Bisintercalation Complexes

The combination of an unsubstituted extended aromatic chromophore and a flexible piperazine linker satisfies the structural criteria for genuine DNA bisintercalation, as established by viscometric measurements on rod-like DNA fragments [2]. This binding mode produces a well-defined 0.68 nm helix extension per ligand, making the compound a candidate for co-crystallization trials and NMR structural studies of bisintercalator–DNA complexes.

RNA-Targeted Probe Development for Myotonic Dystrophy Type 1 Diagnostics

Medicinal chemistry studies demonstrate that the benzo[g]quinoline substructure confers strong selectivity for pathogenic CUG repeat RNA over non-toxic CAG repeats, a property previously unknown in RNA recognition [3]. The dimeric form of this compound is expected to retain this selectivity and may serve as a lead scaffold for developing DM1 diagnostic probes that distinguish expanded CUG transcripts from normal alleles.

Calibration Standard for Bisquinoline HPLC Method Development

The compound's distinct physicochemical profile—high molecular weight (566.74 g/mol), low water solubility (2.4 × 10⁻⁴ g/L), and defined retention characteristics—makes it a suitable reference standard for developing and validating reversed-phase HPLC methods intended for the analysis of hydrophobic bisquinoline libraries .

Quote Request

Request a Quote for Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.